molecular formula C14H13ClN2OS B5580215 2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide

2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide

Cat. No.: B5580215
M. Wt: 292.8 g/mol
InChI Key: DRMRBEITZXLWJN-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0437119 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis:

    • A study by Saravanan et al. (2016) investigated the crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. The chlorophenyl ring was found to be oriented at an angle with respect to the thiazole ring, and molecules were linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner. This research provides insights into the molecular arrangement and potential intermolecular interactions of similar compounds (Saravanan et al., 2016).
  • Corrosion Inhibition:

    • Yıldırım and Çetin (2008) explored the use of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. They synthesized derivatives via amidation and evaluated their efficiency in preventing corrosion in acidic and oil mediums. This research highlights the potential application of similar acetamide derivatives in industrial corrosion protection (Yıldırım & Çetin, 2008).
  • Insecticidal Agents:

    • Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their insecticidal efficacy against the cotton leafworm Spodoptera littoralis. Some derivatives exhibited excellent results, suggesting the potential of similar compounds as insecticidal agents (Rashid et al., 2021).
  • Non-linear Optical Activity:

    • Mary et al. (2020) studied benzothiazolinone acetamide analogs for their non-linear optical (NLO) activity and found significant hyperpolarizability values. These compounds, including derivatives of acetamide, show promise for applications in photonics and optoelectronics (Mary et al., 2020).
  • Antimicrobial Agents:

    • Behbehani et al. (2012) synthesized multisubstituted 2-aminothiophenes, which were converted into cyanoacetamides and tested for their antimicrobial properties. This study suggests that similar acetamide derivatives could serve as potential antimicrobial agents (Behbehani et al., 2012).
  • Anticancer Activity:

    • Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and evaluated them for in vitro cytotoxicity against several cell lines. This research indicates the potential use of related acetamide compounds in anticancer therapies (Atta & Abdel‐Latif, 2021).
  • CNS Depressant Activity:

    • Bhattacharjee et al. (2011) synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluated its CNS depressant activity. The study provides a basis for considering similar compounds in neuropharmacology (Bhattacharjee et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-12-3-5-13(6-4-12)19-10-14(18)17-9-11-2-1-7-16-8-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRBEITZXLWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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